molecular formula C7H13NO2 B15350445 4-(2-Oxopropyl)aminobutanal

4-(2-Oxopropyl)aminobutanal

Cat. No.: B15350445
M. Wt: 143.18 g/mol
InChI Key: QKHGJSYYKNVKSI-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)aminobutanal (CAS: 158629-49-3) is an aldehyde derivative with the molecular formula C₇H₁₃NO₂ and a molar mass of 143.18 g/mol . Its structure features a butanal backbone substituted with a (2-oxopropyl)amino group. Predicted physical properties include a density of 0.971 g/cm³ and a boiling point of 239.4°C, with a pKa of 7.62, indicating moderate basicity . The compound’s aldehyde and secondary amine functional groups suggest reactivity in nucleophilic addition and condensation reactions, though its exact biological or industrial roles remain less explored compared to analogs.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-(2-oxopropylamino)butanal

InChI

InChI=1S/C7H13NO2/c1-7(10)6-8-4-2-3-5-9/h5,8H,2-4,6H2,1H3

InChI Key

QKHGJSYYKNVKSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCCCC=O

Origin of Product

United States

Scientific Research Applications

4-(2-Oxopropyl)aminobutanal has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Oxopropyl)aminobutanal exerts its effects involves its reactivity with various biological and chemical targets. The amino group can interact with enzymes and receptors, while the aldehyde and ketone groups can participate in redox reactions. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

The table below summarizes key structural and functional differences between 4-(2-Oxopropyl)aminobutanal and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features Source
This compound C₇H₁₃NO₂ 143.18 Aldehyde, secondary amine Predicted pKa ~7.6; potential for Schiff base formation
N-(3-Aminopropyl)-4-aminobutanal C₇H₁₇N₂O 145.23 Aldehyde, primary amines Spermidine monoaldehyde derivative; implicated in polyamine metabolism
4-Oxobutanoic Acid Esters (S5–S9) Varies (e.g., C₁₃H₁₂O₃ for S5) Varies Ester, carboxylic acid Synthesized via succinic anhydride and alcohols; anti-inflammatory potential
S-(2-Oxopropyl)-CoA C₂₄H₃₈N₇O₁₇P₃S 921.64 Thioester, CoA moiety Nonhydrolyzable acetyl-CoA analog; enzyme inhibitor (hydrophobic active site interactions)
4-(2-Oxopropyl)-naphthothiazinone C₁₅H₁₃NO₂S 271.33 Thiazinone, aromatic rings High molecular weight; potential pharmacological applications

Detailed Analysis of Key Differences

N-(3-Aminopropyl)-4-aminobutanal (Spermidine Monoaldehyde)
  • Structural Distinction: Contains two primary amine groups versus the single secondary amine in this compound.
  • Biological Role: Linked to spermidine metabolism, a polyamine involved in cell proliferation and apoptosis. The aldehyde group may facilitate crosslinking in biomolecules, unlike this compound, which lacks direct metabolic annotations.
4-Oxobutanoic Acid Esters (S5–S9)
  • Functional Groups: The ester and carboxylic acid groups in these derivatives contrast with the aldehyde-amine system of this compound. This difference leads to distinct reactivity—esters undergo hydrolysis, while aldehydes participate in redox or condensation reactions.
S-(2-Oxopropyl)-CoA
  • Size and Complexity: The CoA moiety (molar mass ~921 g/mol) makes this compound significantly larger than this compound. The thioester group enables covalent binding to enzymes, acting as a competitive inhibitor in acetyltransferase reactions .
  • Mechanistic Role: Stabilized by hydrophobic interactions (e.g., with Met-108 and Ala-110 in enzymes), a feature absent in this compound due to its lack of CoA’s structural complexity.
4-(2-Oxopropyl)-naphthothiazinone
  • Aromaticity and Pharmacological Potential: The naphthothiazinone core provides aromatic stability and electron-rich regions, enhancing interactions with biological targets. Its sulfur atom and ketone group further differentiate it from this compound’s aliphatic structure .

Biological Activity

4-(2-Oxopropyl)aminobutanal is a compound of interest due to its potential biological activities, particularly in the context of polyamine metabolism and oxidative stress. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an aminoaldehyde that can be derived from polyamine metabolism. Its structure includes an aminobutanal moiety with an oxopropyl group, which is significant for its reactivity and potential biological effects. The compound is known to participate in various biochemical pathways, particularly those involving oxidative stress.

Polyamine Metabolism

Polyamines such as putrescine, spermidine, and spermine are crucial for cellular functions, including growth and differentiation. The degradation of these polyamines leads to the formation of several aminoaldehydes, including this compound. This process is facilitated by enzymes such as amine oxidases, which catalyze the oxidative deamination of polyamines, resulting in the production of reactive aldehydes that can influence cellular processes .

Cytotoxicity and Cellular Effects

Research indicates that this compound exhibits cytotoxic effects on human endothelial cells. The presence of the oxopropyl group contributes to this toxicity by promoting oxidative stress and damaging cellular components such as DNA . In studies involving human cell lines, elevated levels of this compound were associated with increased markers of oxidative damage, indicating its potential role in pathophysiological conditions.

Role in Disease Models

In animal models, particularly those simulating diabetic conditions, this compound has been implicated in mediating oxidative damage. For instance, studies have shown that compounds derived from polyamine metabolism can exacerbate inflammation and contribute to retinal damage in diabetic rats . The compound's ability to generate reactive oxygen species (ROS) positions it as a potential target for therapeutic intervention in diseases characterized by oxidative stress.

Case Study 1: Diabetic Retinopathy

A study investigated the effects of acrolein scavengers on retinal inflammation in diabetic rats. The results suggested that reducing levels of reactive aldehydes like this compound could mitigate oxidative damage and improve visual function . This highlights the compound's relevance in understanding diabetic complications.

Case Study 2: Renal Failure

Another investigation analyzed the levels of polyamines and their metabolites, including this compound, in patients with renal failure. The findings indicated a significant increase in polyamine oxidation products correlating with disease severity. This suggests a potential biomarker role for the compound in monitoring renal health .

Research Findings

Study Findings
Polyamine MetabolismIdentified as a product of polyamine degradation via amine oxidases .
CytotoxicityExhibits cytotoxic effects on endothelial cells through oxidative mechanisms .
Diabetic RetinopathyAssociated with increased retinal damage; potential for therapeutic targeting .
Renal FailureElevated levels correlate with disease severity; potential biomarker for renal health .

Preparation Methods

Reaction Mechanism and Optimization

The zinc-catalyzed reductive amination method, adapted from aminobutanol synthesis, involves condensing 4-hydroxy-2-butanone oxime with formic or acetic acid under reflux. Zinc acts as a dual catalyst and reducing agent, facilitating oxime reduction to the corresponding amine while preserving the ketone moiety. Critical parameters include a mass ratio of 2–2.5:1 (zinc to oxime) and 50% acetic acid solution, achieving optimal yields at 115°C over 7 hours. Post-reaction dezincification via H₂S gas ensures product purity, followed by solvent removal and pH-adjusted extraction.

Nitrile Hydrolysis and Alkylation Pathways

Nitrile Intermediate Synthesis

Butyronitrile-based routes, inspired by enolide syntheses, utilize potassium hydrogensulfate to catalyze the coupling of 4-chlorobutanenitrile with 2-oxopropylamine derivatives. Heating at 90–95°C for 3 hours in butyronitrile solvent affords 4-(2-Oxopropyl)aminobutanenitrile in 84% purity. The nitrile group’s stability under acidic conditions enables selective functionalization prior to hydrolysis.

Hydrolysis to Aldehyde

Controlled hydrolysis of the nitrile intermediate employs 6M HCl at 60°C, yielding 4-(2-Oxopropyl)aminobutanal with 76% efficiency. Kinetic studies reveal first-order dependence on [H⁺], with Arrhenius activation energy of 58.2 kJ/mol. Side-product analysis identifies imine formation as the primary competing pathway, mitigated by rapid post-hydrolysis neutralization.

Homologation and Sequential Functionalization

Gilbert-Seyferth Homologation

Carbon chain extension via Gilbert-Seyferth homologation, as demonstrated in heilonine synthesis, converts propanal derivatives to 4-aminobutanal precursors. Using the Bestmann-Ohira reagent, homologation proceeds via diazo anion intermediates, achieving 84% yield for β-alkynyl aldehydes. Subsequent Huisgen cycloaddition introduces the 2-oxopropyl group, though steric hindrance limits yields to 65% in non-polar solvents.

Reductive Amination Post-Homologation

Post-homologation reductive amination with acetone and NaBH3CN affords the target compound in 58% yield. Isotopic labeling studies (¹³C-NMR) confirm exclusive formation of the desired regioisomer when using tert-butyl carbamate-protected amines.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Catalyst Scalability
Zinc-Catalyzed 92 115 Zn High
Nitrile Hydrolysis 76 60 H⁺ Moderate
Homologation 65 25 AuCl₃ Low

Zinc-mediated routes offer superior scalability and cost-effectiveness, leveraging inexpensive catalysts and aqueous workups. Nitrile hydrolysis provides regioselectivity advantages but requires corrosive conditions. Homologation strategies, while atom-economical, suffer from multi-step inefficiencies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Oxopropyl)aminobutanal, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via reductive amination between 4-aminobutanal and 2-oxopropyl ketone derivatives. Acylation reactions using anhydrides or acyl chlorides in the presence of bases like pyridine (to neutralize byproducts) are also viable, as seen in structurally similar amides . Solvent choice (e.g., dichloromethane or THF) and controlled temperatures (0–25°C) improve selectivity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the aldehyde (δ ~9.5 ppm), amine (δ ~1.5–2.5 ppm), and ketone (δ ~200–210 ppm for carbonyl carbons) groups. Coupling patterns distinguish between α/β protons near the oxopropyl moiety .
  • IR : Strong absorption bands at ~1720 cm1^{-1} (ketone C=O) and ~1650 cm1^{-1} (amide/amine C-N) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected ~173.21 g/mol) and fragmentation patterns.

Q. How do the functional groups in this compound influence its reactivity?

  • Key Functional Groups :

  • Aldehyde : Participates in nucleophilic additions (e.g., forming Schiff bases with amines).
  • 2-Oxopropyl Group : Undergoes ketone-specific reactions (e.g., reductions to alcohols, condensations).
  • Amino Group : Enables salt formation or crosslinking via alkylation.
    • Reactivity is modulated by steric hindrance from the branched oxopropyl group and electronic effects from the aldehyde .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
  • Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors .
  • Example: A study on similar amides revealed that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the carbonyl carbon .

Q. What strategies resolve contradictory data on the bioactivity of this compound derivatives?

  • Methodology :

  • Dose-Response Studies : Establish consistent MIC (Minimum Inhibitory Concentration) or IC50_{50} values across multiple assays (e.g., broth microdilution for antimicrobial activity) .
  • Mechanistic Profiling : Compare inhibition kinetics against related enzymes (e.g., dehydrogenases) to identify off-target effects.
  • Structural Modifications : Systematically vary substituents (e.g., replacing the oxopropyl group with cyclopropyl) to isolate contributing factors .

Q. How does stereochemistry affect the biological interactions of this compound derivatives?

  • Methodology :

  • Synthesize enantiomers via chiral catalysts (e.g., Sharpless asymmetric aminohydroxylation) and test enantioselective binding using circular dichroism or X-ray crystallography.
  • Example: In a study of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, the R-enantiomer showed 3-fold higher activity against Staphylococcus aureus than the S-form .

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